Lamivudine Impurity G

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

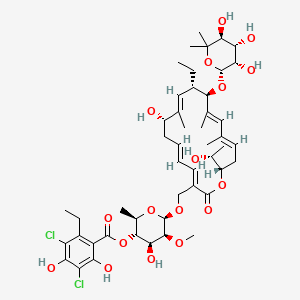

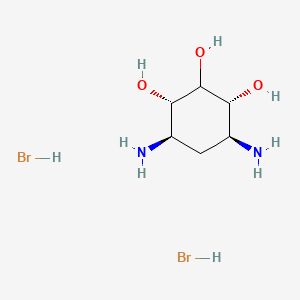

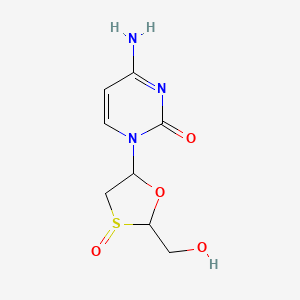

Lamivudine Impurity G, also known as 4-Amino-1-((2R,3S,5S)-2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one, is a compound related to Lamivudine . Lamivudine is a reverse transcriptase inhibitor used to treat HIV and hepatitis B infections .

Molecular Structure Analysis

The molecular formula of Lamivudine Impurity G is C8H11N3O4S, and its molecular weight is 245.3 . The IUPAC name is 4-Amino-1-((2R,3S,5S)-2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one .Wissenschaftliche Forschungsanwendungen

Degradation Product Analysis : An unknown impurity in lamivudine, zidovudine, and nevirapine tablets was identified as a degradation product. This impurity's structure was characterized using various spectral data, and its formation and mechanism are discussed (Aparna et al., 2010).

Relative Response Factor : A study established Relative Response Factors for various lamivudine related impurities, using a reverse phase high performance liquid chromatography (RP-HPLC) method. This method can be used for quantifying known related impurities in lamivudine zidovudine oral dosage form (Gordon et al., 2014).

UPLC Method for Impurity Determination : A fast, selective, and sensitive analytical method was developed for estimating lamivudine related impurities in tablet dosage form using ultra performance chromatography (UPLC) (Yellampalli et al., 2018).

Impedimetric Sensor for Drug Determination : An impedimetric sensor was developed for determining lamivudine and tenofivir using a modified glassy carbon electrode. This method showed high recovery and low detection limits, demonstrating its potential for pharmaceutical analysis (Chihava et al., 2018).

Crystal Structure of Lamivudine Impurity : A study detailed the crystal structure of a lamivudine impurity, providing insights into its hexagonal packing and hydrogen bond network. This information is vital for understanding the impurity's behavior in pharmaceutical formulations (Dutkiewicz et al., 2011).

HPLC Method for Related Substances : A high performance liquid chromatography method was developed for analyzing related substances in a combination of antiretroviral drugs, including lamivudine. This method aimed at efficient separation of all peaks in a complex matrix (Tol et al., 2016).

Clinical Efficacy in Hepatitis B Treatment : Lamivudine was found to be effective in suppressing hepatitis B virus DNA in Chinese hepatitis B surface antigen carriers. This suggests its therapeutic potential in managing chronic hepatitis B infections (Lai et al., 1997).

Pharmacokinetics of Lamivudine : A detailed study on the pharmacokinetics of lamivudine highlighted its absorption, distribution, metabolism, and excretion profiles, providing vital information for its therapeutic use (Johnson et al., 1999).

Safety And Hazards

While specific safety and hazard information for Lamivudine Impurity G is not available, it is generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam when handling similar compounds .

Eigenschaften

IUPAC Name |

4-amino-1-[2-(hydroxymethyl)-3-oxo-1,3-oxathiolan-5-yl]pyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O4S/c9-5-1-2-11(8(13)10-5)6-4-16(14)7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJMQAXFNQNADRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(S1=O)CO)N2C=CC(=NC2=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lamivudine sulfoxide, (R)- | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-[[4-(Benzenesulfinyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B601484.png)

![1-[2-[[4-(Benzenesulfonyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B601485.png)